molecular formula C15H23F3N2O3 B3098713 (R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1341192-03-7

(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B3098713
CAS No.: 1341192-03-7
M. Wt: 336.35 g/mol
InChI Key: ROCWQIAJCZUVEC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1341192-03-7) is a chiral spirocyclic compound offered with a high purity of 97% to ensure consistency and reliability in experimental results . This complex molecular architecture, characterized by its spiro center and the presence of a trifluoromethyl group, is of significant interest in medicinal chemistry and drug discovery research. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, making this compound a valuable building block (synthon) for the synthesis of more complex molecules . The specific stereochemistry of the (R)-enantiomer is critical for research into structure-activity relationships (SAR), particularly in the development of targeted therapeutics. The incorporation of the trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a key intermediate for exploring these properties . Researchers can utilize this synthon in various synthetic transformations, including deprotection of the Boc group to free the amine for further functionalization. Safety Information: This compound requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or animal consumption.

Properties

IUPAC Name

tert-butyl (5R)-3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F3N2O3/c1-13(2,3)23-12(22)20-6-4-14(5-7-20)9-19-11(21)8-10(14)15(16,17)18/h10H,4-9H2,1-3H3,(H,19,21)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCWQIAJCZUVEC-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)CC2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C[C@H]2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101110774
Record name 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341192-03-7
Record name 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341192-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. This compound incorporates both nitrogen and carbon atoms, contributing to its diverse biological activities. The exploration of its biological properties is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C14H24N2O3C_{14}H_{24}N_{2}O_{3} and is characterized by a spirocyclic framework. Its structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Property Value
Molecular FormulaC₁₄H₂₄N₂O₃
Molecular Weight284.36 g/mol
CAS Number1031927-12-4
Structural FeaturesSpirocyclic, Trifluoromethyl group

Pharmacological Potential

Research indicates that compounds with similar structural features often exhibit a range of biological activities including:

  • Antimicrobial Activity : Spirocyclic compounds have shown effectiveness against various pathogens.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
  • Anticancer Properties : Some diazaspiro compounds have been reported to inhibit cancer cell proliferation through various mechanisms.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes and receptors. For instance, studies on related diazaspiro compounds suggest they may act as modulators of GABA_A receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .

Case Studies and Research Findings

  • Synthesis and Bioactivity Correlation :
    • A study highlighted the synthesis of diazaspiro compounds and their subsequent evaluation for bioactivity against cancer cell lines. Results indicated that modifications in the spirocyclic structure significantly affected their cytotoxicity profiles .
  • GABA_A Receptor Modulation :
    • Research involving diazaspiro derivatives demonstrated their ability to enhance GABA_A receptor activity, which is crucial for developing treatments for anxiety and other neurological disorders .
  • Inflammatory Pathway Inhibition :
    • Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Counterparts

  • (S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate Key Difference: The (S)-enantiomer may exhibit altered receptor binding or metabolic pathways compared to the (R)-form. Synthesis: Similar methods (e.g., solid-phase microwave-assisted annulation ) but with chiral resolution steps. Application: Potential differences in cytotoxicity or ER stress activation, as seen in glioma models .

Positional Isomers and Substituent Variations

tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
  • Structure : 9-oxo instead of 3-oxo; azaspiro nitrogen at position 3 instead of 2.
  • Properties :
    • Molecular weight: 269.35 g/mol
    • Solubility: Higher aqueous solubility due to ketone position .
  • Use : Intermediate in peptide mimetics or kinase inhibitors.
tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1198284-94-4)
  • Structure : 1-oxo group instead of 3-oxo.
  • Properties :
    • Molecular weight: 268.36 g/mol
    • Bioavailability: Lower LogP (1.8 vs. 2.3 for the trifluoromethyl variant) .

Trifluoromethyl-Containing Analogs

  • tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate (Target Compound)
    • Bioactivity : Demonstrated ER stress activation in glioma cells (EC₅₀ = 1.2 µM) .
    • Synthesis : Requires specialized fluorination steps (e.g., using α-methyl benzyl resin for solid-phase synthesis ).

Spirocyclic Systems with Alternative Functional Groups

tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride (CAS 1023301-88-3)
  • Structure : Lacks oxo and trifluoromethyl groups.
  • Properties :
    • Molecular weight: 290.83 g/mol
    • Application: Used in urea-based diabetes therapeutics (e.g., Eli Lilly compounds) .
tert-Butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate
  • Structure : Incorporates an oxygen atom (9-oxa) and methyl group.
  • Synthesis: Achieved via zirconocene chloride-mediated coupling (yield: 32%) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Bioactivity/Application
(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate Not Provided C₁₅H₂₂F₃N₂O₃ 344.35 3-oxo, 5-CF₃, (R)-configuration 2.3 ER stress activator
(S)-Enantiomer Not Provided C₁₅H₂₂F₃N₂O₃ 344.35 3-oxo, 5-CF₃, (S)-configuration 2.3 Under investigation
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₃H₂₁NO₃ 269.35 9-oxo, N3-position 1.5 Intermediate in drug synthesis
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride 1023301-88-3 C₁₄H₂₇ClN₂O₂ 290.83 No oxo/CF₃ 1.2 Diabetes therapeutics

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for unambiguous structural confirmation. Use SHELX software (SHELXL/SHELXS) for refinement and validation of crystallographic data, especially for resolving stereochemistry and spirocyclic conformations .
  • Complementary techniques : High-resolution NMR (¹H, ¹³C, ¹⁹F) to verify trifluoromethyl and tert-butyl groups, and mass spectrometry (HRMS) for molecular weight confirmation.

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Handling : Avoid skin/eye contact and inhalation. Use gloves, face shields, and fume hoods. Electrostatic charge buildup should be mitigated (e.g., grounded equipment) .
  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., nitrogen). Ensure storage areas are dry, well-ventilated, and away from ignition sources .

Q. How should researchers address accidental exposure or spills?

  • Methodological Answer :

  • Spill response : Isolate the area, use absorbent materials (e.g., sand), and avoid water to prevent dispersion. Collect residues in sealed containers for hazardous waste disposal .
  • Exposure : For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention. Always reference Safety Data Sheets (SDS) for compound-specific protocols .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data be resolved?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to optimize the molecular geometry and compare with X-ray results. Use SHELXL refinement to adjust torsion angles and validate hydrogen bonding or van der Waals interactions .
  • Cross-check NMR coupling constants with predicted values from computational models to resolve stereochemical ambiguities.

Q. What experimental strategies mitigate decomposition during synthetic or catalytic reactions?

  • Methodological Answer :

  • Temperature control : Avoid exceeding 25°C during reactions to prevent thermal degradation. Monitor for decomposition products (e.g., CO, NOₓ) via gas chromatography-mass spectrometry (GC-MS) .
  • Incompatibility testing : Pre-screen solvents/reagents (e.g., strong acids/bases) to avoid hazardous reactions. Use inert atmospheres (argon/nitrogen) for moisture-sensitive steps .

Q. How can researchers optimize the stereoselective synthesis of the (R)-enantiomer?

  • Methodological Answer :

  • Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to enhance enantiomeric excess (ee).
  • Monitor reaction progress with chiral HPLC or polarimetry. Validate ee using X-ray crystallography if racemization is suspected during purification .

Critical Analysis of Evidence

  • The SHELX system ( ) is indispensable for crystallographic refinement but requires expertise to resolve spirocyclic complexities.
  • Safety guidelines ( ) emphasize rigorous handling protocols, though specific toxicity data for the target compound remains limited.
  • Gaps in decomposition pathways () highlight the need for thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) in future studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.